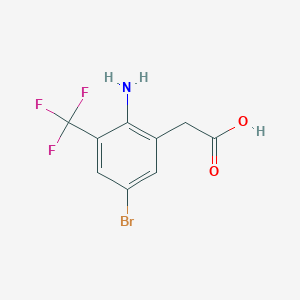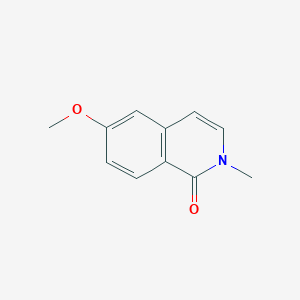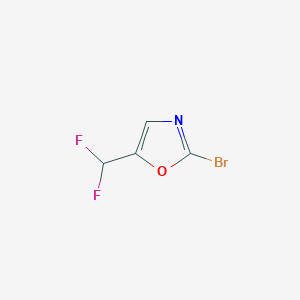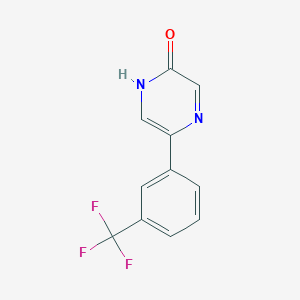
Hexyl 4-hydroxy-3,5-dimethoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexyl 4-hydroxy-3,5-dimethoxybenzoate is an organic compound belonging to the class of benzoates It is characterized by the presence of a hexyl ester group attached to a benzoic acid derivative, specifically 4-hydroxy-3,5-dimethoxybenzoic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Hexyl 4-hydroxy-3,5-dimethoxybenzoate typically involves the esterification of 4-hydroxy-3,5-dimethoxybenzoic acid with hexanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete esterification. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the pure product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems can further streamline the production process, ensuring high purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Hexyl 4-hydroxy-3,5-dimethoxybenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of 4-oxo-3,5-dimethoxybenzoate derivatives.
Reduction: Formation of hexyl 4-hydroxy-3,5-dimethoxybenzyl alcohol.
Substitution: Formation of various substituted benzoate derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Hexyl 4-hydroxy-3,5-dimethoxybenzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the formulation of cosmetics and personal care products due to its potential skin-conditioning properties.
Mecanismo De Acción
The mechanism of action of Hexyl 4-hydroxy-3,5-dimethoxybenzoate involves its interaction with various molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its biological activity, potentially interacting with enzymes and receptors in biological systems. The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Hexyl 4-hydroxy-3,5-dimethoxybenzoate can be compared with other similar compounds, such as:
Methyl 4-hydroxy-3,5-dimethoxybenzoate: Similar structure but with a methyl ester group instead of a hexyl ester group.
Ethyl 4-hydroxy-3,5-dimethoxybenzoate: Similar structure but with an ethyl ester group.
Propyl 4-hydroxy-3,5-dimethoxybenzoate: Similar structure but with a propyl ester group.
The uniqueness of this compound lies in its hexyl ester group, which may impart different physicochemical properties and biological activities compared to its methyl, ethyl, and propyl counterparts.
Propiedades
Número CAS |
90510-22-8 |
|---|---|
Fórmula molecular |
C15H22O5 |
Peso molecular |
282.33 g/mol |
Nombre IUPAC |
hexyl 4-hydroxy-3,5-dimethoxybenzoate |
InChI |
InChI=1S/C15H22O5/c1-4-5-6-7-8-20-15(17)11-9-12(18-2)14(16)13(10-11)19-3/h9-10,16H,4-8H2,1-3H3 |
Clave InChI |
ZLUGESOGDIWBKF-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCOC(=O)C1=CC(=C(C(=C1)OC)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[2-oxo-2-[(1S,2S,10S,11S,13S,14R,15S,17R)-2,13,15-trimethyl-5-oxo-14-propanoyloxy-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-14-yl]ethyl] propanoate](/img/structure/B12961490.png)









